Cas no 79317-52-5 ((4-methylpentan-2-ylidene)aminothiourea)

(4-Methylpentan-2-ylidene)aminothiourea is a thiourea derivative characterized by its Schiff base structure, incorporating a 4-methylpentan-2-ylidene moiety. This compound is of interest in coordination chemistry due to its potential as a ligand, forming stable complexes with transition metals. Its structural features, including the thiourea backbone and imine functionality, enhance chelating properties, making it suitable for catalytic and analytical applications. The presence of the branched alkyl group may improve solubility in organic solvents, facilitating synthetic modifications. Additionally, its reactivity with electrophiles and nucleophiles allows for further functionalization, broadening its utility in heterocyclic synthesis and material science. The compound’s stability under ambient conditions further supports its practical use in research and industrial settings.
(4-methylpentan-2-ylidene)aminothiourea structure
79317-52-5 structure
Product Name:(4-methylpentan-2-ylidene)aminothiourea
CAS No:79317-52-5
MF:C7H15N3S
MW:173.279099702835
CID:575675
PubChem ID:5354377
Update Time:2025-05-28

(4-methylpentan-2-ylidene)aminothiourea Chemical and Physical Properties

Names and Identifiers

    • Hydrazinecarbothioamide,2-(1,3-dimethylbutylidene)-
    • [(Z)-4-methylpentan-2-ylideneamino]thiourea
    • 1-(4-methyl-2-pentylidene) thiosemicarbazide
    • 4-methyl-2-pentanone thiosemicarbazone
    • 4-methyl-2-pentylidene aminothiourea
    • AC1O4J0I
    • NSC8272
    • (4-methylpentan-2-ylidene)aminothiourea
    • 79317-52-5
    • Amino[[(1,3-dimethylbutylidene)amino]imino]methanethiol
    • AKOS001268813
    • SCHEMBL11413936
    • Inchi: 1S/C7H15N3S/c1-5(2)4-6(3)9-10-7(8)11/h5H,4H2,1-3H3,(H3,8,10,11)/b9-6+
    • InChI Key: GYKIDLIHFHUBMI-RMKNXTFCSA-N
    • SMILES: S=C(N)N/N=C(\C)/CC(C)C

Computed Properties

  • Exact Mass: 173.09885
  • Monoisotopic Mass: 173.098668
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 82.5
  • XLogP3: 1

Experimental Properties

  • Density: 1.1
  • Boiling Point: 260.2°C at 760 mmHg
  • Flash Point: 111.1°C
  • Refractive Index: 1.542
  • PSA: 50.41
  • LogP: 2.33280

(4-methylpentan-2-ylidene)aminothiourea Pricemore >>

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